Lipophilicity Differentiation: Trifluoromethoxy vs. Trifluoromethyl Analogs
The trifluoromethoxy (-OCF3) group of the target compound confers greater lipophilicity compared to the closely related trifluoromethyl (-CF3) group found in analog (3S)-3-[4-(trifluoromethyl)phenyl]morpholine (CAS 1213924-94-7). This is a class-level inference based on the established Hansch π values for the substituents [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Hansch π = +1.04 |
| Comparator Or Baseline | Trifluoromethyl (-CF3) group: Hansch π = +0.88 |
| Quantified Difference | Δ = +0.16 |
| Conditions | Standard Hansch π parameter from literature review [1] |
Why This Matters
Higher lipophilicity can improve membrane permeability and bioavailability, making this compound a more suitable starting point for CNS drug discovery where blood-brain barrier penetration is required.
- [1] Johnson, T. A., & Zeller, W. E. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. View Source
